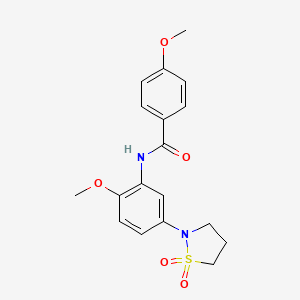![molecular formula C8H4IN3 B2854777 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190310-26-9](/img/structure/B2854777.png)
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound that features an iodine atom at the 3-position, a nitrile group at the 4-position, and a fused pyrrolo-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves the iodination of a pyrrolo[2,3-c]pyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrolo[2,3-c]pyridine derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the design of probes for studying biological pathways and molecular interactions.
作用机制
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases or receptors. The iodine atom and nitrile group contribute to its binding affinity and selectivity. The compound can modulate signaling pathways by inhibiting or activating target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of substituents and functional groups.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is unique due to the presence of the iodine atom and nitrile group, which confer distinct chemical reactivity and biological properties
属性
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXXAVRKLUESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2854695.png)

![2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2854698.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)
![N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2854703.png)

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)
![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)
![N-(3-fluoro-4-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2854707.png)
![2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2854710.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)
